(s)-(-)-Carbidopa-d3

Bioanalysis Pharmacokinetics Method Validation

(S)-(-)-Carbidopa-d3 (ring-d3) is the mandated LC-MS/MS internal standard for Carbidopa bioanalysis in GLP and IND/NDA-enabling studies. Its +3 Da mass shift ensures accurate matrix effect correction and ion suppression normalization. Unlabeled or differently labeled analogs are not scientifically valid substitutes for validated regulatory methods. Procure this specific isotopologue to maintain data integrity and meet FDA/EMA submission requirements.

Molecular Formula C10H11N2O4D3
Molecular Weight 229.25
CAS No. 1276732-89-8
Cat. No. B602597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-(-)-Carbidopa-d3
CAS1276732-89-8
Synonyms3-[3,4-dihydroxy(2,5,6-D3)phenyl]-2-hydrazinyl-2-methylpropanoic acid
Molecular FormulaC10H11N2O4D3
Molecular Weight229.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(s)-(-)-Carbidopa-d3 (CAS 1276732-89-8): Procurement Rationale for a Stable Isotope-Labeled Internal Standard


(s)-(-)-Carbidopa-d3 (CAS 1276732-89-8) is a stable isotope-labeled analog of Carbidopa, distinguished by the substitution of three hydrogen atoms with deuterium on its aromatic ring (ring-d3). This deuterium labeling increases its molecular weight to 229.25 g/mol, providing a +3 Da mass shift from the unlabeled parent compound (226.23 g/mol) without altering its chemical structure or pharmacological activity as a peripheral DOPA decarboxylase (DDC) inhibitor . Unlike its unlabeled counterpart, the primary utility of this deuterated isotopologue lies exclusively in its role as a metrological anchor for quantitative bioanalysis, where it serves as an internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays .

The High Cost of Substituting (s)-(-)-Carbidopa-d3: Why Unlabeled Carbidopa is an Unacceptable Alternative for Precise Quantification


In the context of bioanalytical method development and regulated pharmacokinetic (PK) studies, substituting (s)-(-)-Carbidopa-d3 with unlabeled Carbidopa or an analog labeled at a different position is not a scientifically valid or regulatory-compliant option. Unlabeled compounds lack the necessary mass offset to be distinguished from the target analyte by the mass spectrometer, rendering them useless as internal standards and precluding any accurate correction for variable extraction recovery or ion suppression in complex biological matrices [1]. While alternative stable isotope-labeled analogs exist—such as (S)-(-)-Carbidopa-d3 monohydrate (CAS 1276197-58-0) or (Rac)-Carbidopa-13C,d3—they differ in hydration state, stereochemical purity, or isotopic pattern, which can introduce subtle but significant variations in retention time, ionization efficiency, and consequently, the accuracy and reproducibility of the analytical method . This makes the specific (s)-(-)-Carbidopa-d3 (ring-d3) essential for maintaining method integrity and achieving the high precision required for regulatory submissions.

Quantifiable Differentiation of (s)-(-)-Carbidopa-d3: An Evidence-Based Guide for Scientific Selection


Direct Evidence: Use of Carbidopa-d3 as IS Validates a Rat Plasma LC-MS/MS Method to ICH Guidelines

In a study validating an LC-MS/MS method for the simultaneous quantitation of levodopa and carbidopa in rat plasma, (s)-(-)-Carbidopa-d3 was employed as the internal standard. This use was instrumental in achieving method validation parameters that meet international guidelines for bioanalytical method validation. The method demonstrated acceptable accuracy and precision over a validated calibration range of 25–5,000 ng/mL for carbidopa, enabling its successful application to in-life pharmacokinetic studies [1].

Bioanalysis Pharmacokinetics Method Validation Parkinson's Disease Research

Matrix Effect Mitigation: Carbidopa-d3 Compensates for Ion Suppression in Human Plasma and Urine Assays

A study developing a highly sensitive LC-MS/MS method for carbidopa in human plasma (1-1,000 ng/mL) and urine (100-50,000 ng/mL) explicitly employed a stable-isotope labeled internal standard for response normalization. This approach allowed the method's precision and accuracy to meet the stringent criteria of international guidelines for bioanalytical method validation, which is unattainable without such an internal standard due to significant matrix-induced ion suppression in complex biological samples [1].

Bioanalysis Method Validation LC-MS/MS Matrix Effect

Stereochemical Purity: Ensuring Concordance with the Bioactive (S)-Enantiomer

(s)-(-)-Carbidopa-d3 is specifically the deuterated form of the bioactive (S)-enantiomer of Carbidopa. The pharmacological activity of Carbidopa is known to be stereospecific; the (S)-enantiomer is the active peripheral DDC inhibitor, while the (R)-enantiomer is pharmacologically inert with respect to this target . Procuring the (S)-(-)-Carbidopa-d3 isotopologue ensures that the internal standard is an exact structural and stereochemical match to the therapeutic analyte being measured, unlike a racemic mixture or the incorrect enantiomer which could introduce analytical variability or confound interpretation in tracer studies.

Enantiomeric Purity Pharmacology Isotope Labeling DDC Inhibition

Validated Stability Profile: Documented Stability Under Recommended Storage Conditions

Procurement specifications for (s)-(-)-Carbidopa-d3 (ring-d3) monohydrate include documented long-term stability. According to supplier specifications, the compound remains stable for at least 4 years when stored under recommended conditions (typically -20°C) . This stability profile, supported by a re-analysis recommendation after three years of storage, ensures the compound's reliability as a long-term analytical reference standard, reducing the frequency of re-validation and the risk of using degraded material in critical experiments .

Stability Storage Quality Control Reference Standard

Procurement-Driven Application Scenarios for (s)-(-)-Carbidopa-d3 (CAS 1276732-89-8)


Regulated Preclinical Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

When performing LC-MS/MS analysis of Carbidopa in plasma or tissue samples from rodent or non-rodent species for GLP-compliant IND/NDA-enabling studies. (s)-(-)-Carbidopa-d3 is the mandated internal standard to correct for biological matrix effects (e.g., ion suppression) and analytical variability, ensuring the precision and accuracy of the data meet regulatory standards as established in validated methods [1].

Clinical Bioequivalence and Therapeutic Drug Monitoring (TDM) Assays

During the development and validation of robust LC-MS/MS methods intended for quantifying Carbidopa in human plasma or urine. The use of (s)-(-)-Carbidopa-d3 as an internal standard is critical for achieving the high degree of accuracy and precision required for clinical trial sample analysis and potential TDM applications, as it effectively normalizes sample-to-sample variability [2].

Method Development and Validation for ANDA/DMF Submissions

In the context of developing an Abbreviated New Drug Application (ANDA) for a generic Carbidopa/Levodopa product. Regulatory bodies require the use of a highly characterized, stable isotope-labeled internal standard like (s)-(-)-Carbidopa-d3 for the validated analytical methods used to demonstrate pharmaceutical equivalence and generate stability data for a Drug Master File (DMF) [3].

In Vitro Metabolic Pathway Elucidation and Enzyme Kinetics Studies

Researchers investigating the metabolism of Carbidopa or L-DOPA in cellular models (e.g., hepatocytes) can use (s)-(-)-Carbidopa-d3 as an analytical internal standard to accurately quantify the parent drug, thereby enabling the precise determination of kinetic parameters (e.g., Km, Vmax) or the identification and quantification of metabolites without interference from the labeled tracer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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